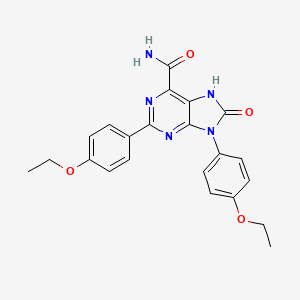

2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl groups and a purine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

2,9-bis(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-3-30-15-9-5-13(6-10-15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-7-11-16(12-8-14)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKMBBSVQVASEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where ethoxybenzene derivatives react with the purine core under controlled conditions.

Oxidation and Amide Formation: The final steps involve oxidation to introduce the oxo group and subsequent amide formation to complete the synthesis.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of additional oxo groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups, where nucleophiles such as halides or amines replace the ethoxy groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction pathways where the compound acts as an inhibitor or activator, depending on its structure and the target.

Comparison with Similar Compounds

2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be compared with other similar compounds such as:

2,9-bis(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.

2,9-bis(4-ethoxyphenyl)-1,10-phenanthroline derivatives: These compounds have a phenanthroline core instead of a purine core, leading to different chemical and biological properties.

Bisbenzimidazo derivatives: These compounds have a benzimidazole core and are used in different applications, such as optoelectronic devices.

The uniqueness of 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific structure, which combines the purine core with ethoxyphenyl groups, providing distinct chemical and biological properties.

Biological Activity

2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a purine backbone substituted with two ethoxyphenyl groups and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 356.39 g/mol.

The biological activity of 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. This inhibition can lead to reduced proliferation of cancer cells .

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide:

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on several cancer cell lines including breast and colon cancer. Results demonstrated significant growth inhibition with IC values in the low micromolar range .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to inhibit DHFR leads to a decrease in nucleotide synthesis, ultimately impairing DNA replication in rapidly dividing cells .

- Comparative Analysis : In comparative studies with other known DHFR inhibitors, 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide showed enhanced selectivity and lower toxicity profiles in non-cancerous cells .

Q & A

Q. What are the key considerations for synthesizing 2,9-bis(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Synthesis involves multi-step organic reactions, typically starting with purine precursors functionalized with ethoxyphenyl groups. Critical steps include:

- Coupling reactions to attach substituents to the purine core under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Controlled conditions : Temperatures (often 60–80°C), solvent selection (e.g., DMF or THF), and pH adjustments to optimize yields .

- Catalysts : Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd for cross-couplings) enhance regioselectivity .

Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >90% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns in the purine core .

- HPLC-MS for purity assessment and molecular weight verification .

- X-ray crystallography to resolve stereochemistry and dihedral angles between aromatic systems (e.g., ethoxyphenyl groups at ~45° relative to the purine plane) .

- FT-IR to identify functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches validate these interactions?

The compound’s mechanism involves:

- Enzyme inhibition : The purine core and ethoxyphenyl groups bind to ATP-binding pockets (e.g., kinases), validated via docking studies (AutoDock Vina) and surface plasmon resonance (SPR) to measure binding affinities (KD values in µM range) .

- Receptor modulation : Electrophilic substituents (e.g., oxo group) interact with cysteine residues in receptors, confirmed by mutagenesis assays (e.g., alanine scanning) .

- Cellular assays : IC50 values for antiproliferative effects (e.g., 5–20 µM in cancer cell lines) are determined via MTT or flow cytometry .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

Discrepancies often arise from substituent effects:

- Substituent analysis : Compare analogs with fluorophenyl vs. methoxyphenyl groups; fluorinated derivatives show higher metabolic stability but lower solubility, impacting bioavailability .

- Computational modeling : DFT calculations predict electronic effects (e.g., ethoxy groups increase electron density, altering binding to hydrophobic pockets) .

- SAR studies : Systematic variation of substituents (e.g., tert-butyl vs. methyl groups) identifies critical moieties for activity .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

Methodological optimizations include:

- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .

- Accelerated stability testing : Expose the compound to varying pH (2–9) and temperatures (40–60°C) to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response experiments to assess therapeutic potential?

- In vitro : Use logarithmic concentration ranges (0.1–100 µM) across cell lines (e.g., HeLa, MCF-7) with triplicate replicates to generate sigmoidal curves .

- In vivo : Administer doses (10–100 mg/kg) in rodent models, monitoring plasma concentrations via LC-MS/MS to correlate exposure with efficacy .

- Controls : Include vehicle (e.g., saline with 5% DMSO) and reference compounds (e.g., cisplatin for cytotoxicity benchmarks) .

Q. What statistical methods are critical for analyzing contradictory data in structure-activity relationships?

- Multivariate analysis : PCA or PLS regression to identify dominant variables (e.g., logP, polar surface area) influencing activity .

- Bootstrap resampling : Assess robustness of IC50 values across independent experiments .

- Meta-analysis : Pool data from analogs to identify trends (e.g., ethoxyphenyl groups consistently enhance kinase inhibition) .

Advanced Methodological Challenges

Q. How can researchers validate off-target effects in enzyme inhibition assays?

- Kinase profiling panels : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- CETSA (Cellular Thermal Shift Assay) : Monitor target engagement in live cells by measuring thermal stabilization of bound proteins .

- CRISPR knockouts : Eliminate suspected off-targets (e.g., PI3K isoforms) to confirm phenotype specificity .

Q. What are best practices for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., 70% → 85% with microreactors) .

- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (temperature, stoichiometry) for large-scale batches .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.